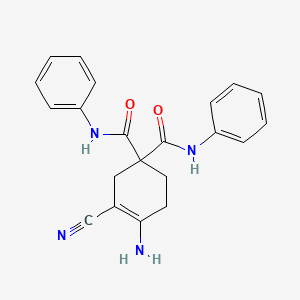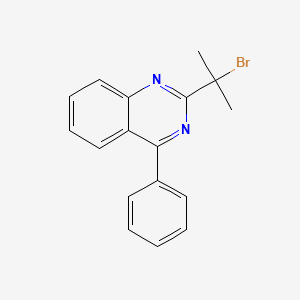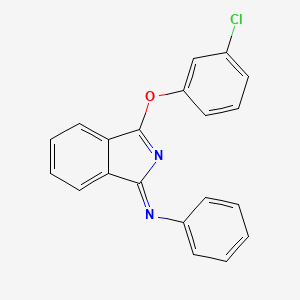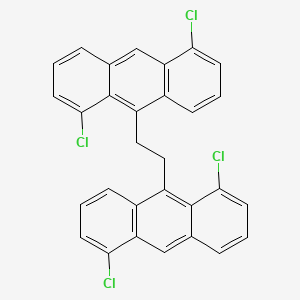
9,9'-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) is a chemical compound that consists of two 1,5-dichloroanthracene units linked by an ethane-1,2-diyl bridge. This compound is notable for its unique structure, which imparts specific chemical and physical properties that make it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) typically involves the reaction of 1,5-dichloroanthracene with ethylene dibromide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, which facilitates the formation of the ethane-1,2-diyl bridge between the two anthracene units.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroanthracenes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Anthraquinones
Reduction: Hydroanthracenes
Substitution: Various substituted anthracenes depending on the nucleophile used
科学研究应用
9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism by which 9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. This modulation can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
1,5-Dichloroanthracene: The parent compound, which lacks the ethane-1,2-diyl bridge.
9,9’-(Ethane-1,2-diyl)bis(anthracene): Similar structure but without the chlorine atoms.
Uniqueness
9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) is unique due to the presence of both the ethane-1,2-diyl bridge and the chlorine atoms. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
88087-79-0 |
|---|---|
分子式 |
C30H18Cl4 |
分子量 |
520.3 g/mol |
IUPAC 名称 |
1,5-dichloro-9-[2-(1,5-dichloroanthracen-9-yl)ethyl]anthracene |
InChI |
InChI=1S/C30H18Cl4/c31-25-9-3-7-19-21(29-17(15-23(19)25)5-1-11-27(29)33)13-14-22-20-8-4-10-26(32)24(20)16-18-6-2-12-28(34)30(18)22/h1-12,15-16H,13-14H2 |
InChI 键 |
LSRFURIZOQCJHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC3=C(C=CC=C3Cl)C(=C2C(=C1)Cl)CCC4=C5C(=CC6=C4C=CC=C6Cl)C=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


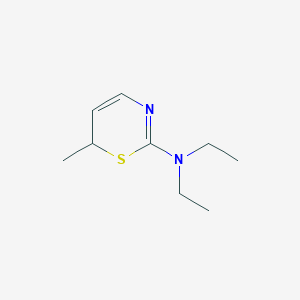
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
silane](/img/structure/B14396995.png)
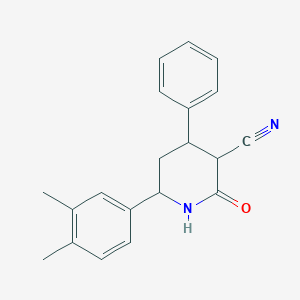

![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)

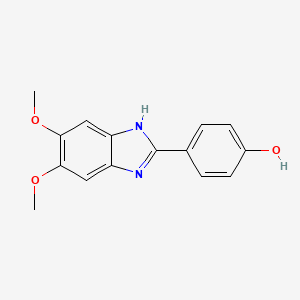
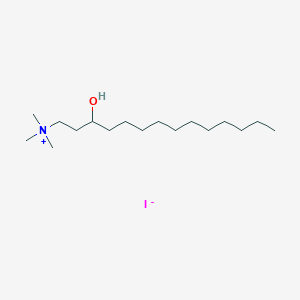
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
